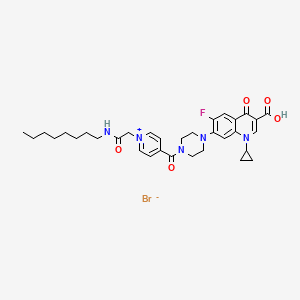
Antibacterial agent 181
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.
Méthodes De Préparation
The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:
Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .
Analyse Des Réactions Chimiques
Antibacterial agent 181 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.
Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.
Applications De Recherche Scientifique
Antibacterial agent 181 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibacterial activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices and surfaces
Mécanisme D'action
The mechanism of action of antibacterial agent 181 involves:
Targeting Bacterial DNA: It interferes with bacterial DNA replication and transcription processes.
Inhibition of Protein Synthesis: The compound disrupts the synthesis of essential proteins required for bacterial growth and survival.
Molecular Targets: The primary targets include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication
Comparaison Avec Des Composés Similaires
Antibacterial agent 181 is unique compared to other similar compounds due to its:
Propriétés
Formule moléculaire |
C33H41BrFN5O5 |
|---|---|
Poids moléculaire |
686.6 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
Clé InChI |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















